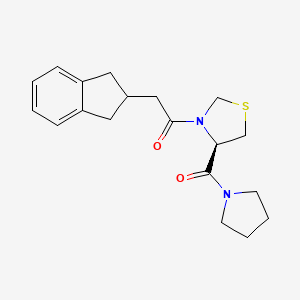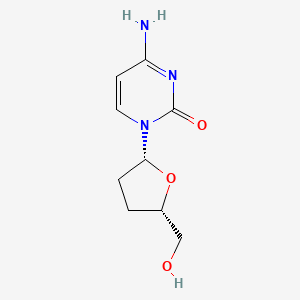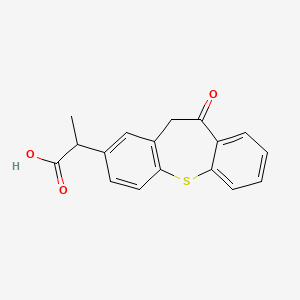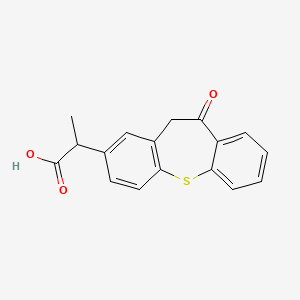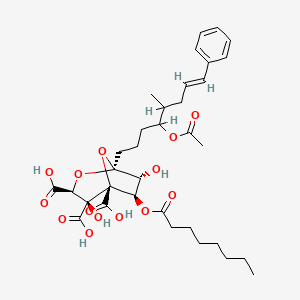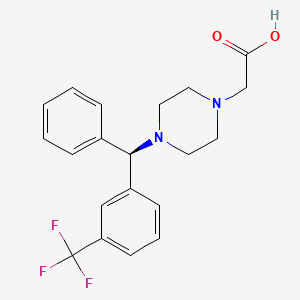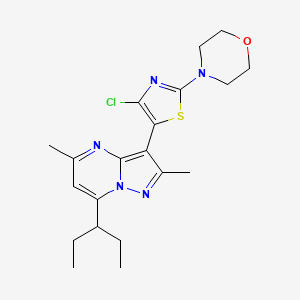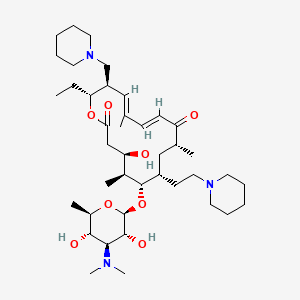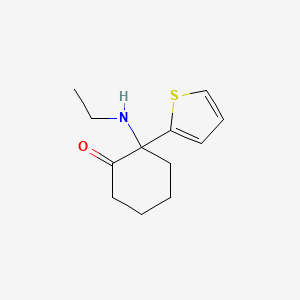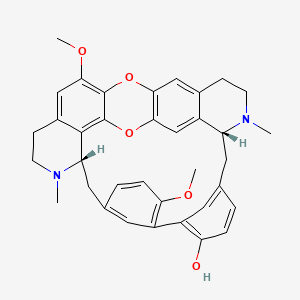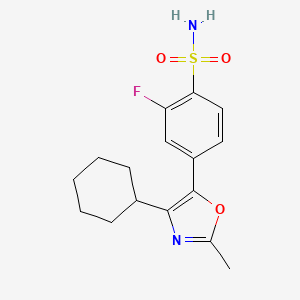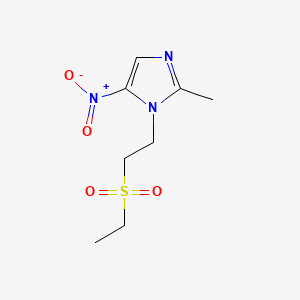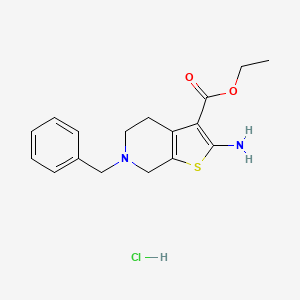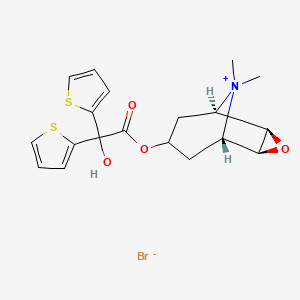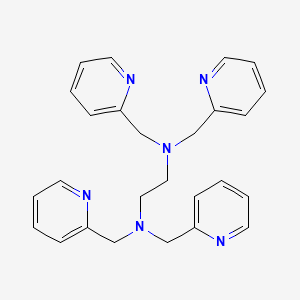
N,N,N',N'-四(2-吡啶基甲基)乙二胺
描述
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine, also known as TPEN, is a compound with the molecular weight of 424.54 . It is often used as a chelating agent .
Molecular Structure Analysis
The molecular structure of TPEN is represented by the empirical formula C26H28N6 . The compound has a complex structure with four pyridylmethyl groups attached to an ethylenediamine core .Chemical Reactions Analysis
TPEN is known to be a powerful, cell-permeant chelating agent . It has an extremely high affinity for heavy metals but a low affinity for Ca2+ and Mg2+ . It is often used in conjunction with Zn2+ sensors to validate fluorescence enhancement observations .Physical And Chemical Properties Analysis
TPEN is a solid substance . It is soluble in ethanol (10 mg/mL), 0.1 M phosphate pH 7.0 (25 μM), and DMSO . It is typically stored at temperatures between 15-25°C .科学研究应用
1. Fluorescence Response
- Application Summary: TPEN has been used in fluorescence studies to detect the presence of Cd2+ ions . The fluorescence enhancement of TPEN was changed to Cd2+ preference via the introduction of a methoxymethyloxy (MOMO) substituent at the 8-position of one of the four quinoline rings .
- Methods of Application: The method involves the introduction of a MOMO substituent at the 8-position of one of the four quinoline rings of TPEN .
- Results or Outcomes: The introduction of the MOMO group resulted in a change in selectivity from Zn2+ to Cd2+, with a fluorescence enhancement ratio (IZn/ICd) of 0.2 .
2. Inhibition of Biofilm and Hyphal Formation
- Application Summary: TPEN, a zinc chelator, has been found to inhibit biofilm and hyphal formation in Trichosporon asahii, a major causative fungus of deep-seated trichosporonosis .
- Methods of Application: The study involved evaluating the effect of cation chelators on biofilm formation, with TPEN showing greater inhibition than other chelators .
- Results or Outcomes: The inhibitory effect of TPEN was suppressed by the addition of zinc, suggesting that zinc is essential for biofilm and hyphal formation .
3. Treatment of Human Embryonic Kidney (HEK293T) Cells
- Application Summary: TPEN has been used in the treatment of human embryonic kidney (HEK293T) cells for assessing its effect on the Jembrana disease virus (JDV) viral infectivity factor (Vif) functionality .
- Methods of Application: The method involves the treatment of HEK293T cells with TPEN .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
4. Chelation of Zinc Ions
- Application Summary: TPEN has been used in P19 embryonic carcinoma cells for chelation of zinc ions released during apoptosis .
- Methods of Application: The method involves the treatment of P19 embryonic carcinoma cells with TPEN .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
5. Effect on Lentiviral Vpx Infection
- Application Summary: TPEN has been used to evaluate its effect on lentiviral Vpx infection on human monocytic THP-1 cells .
- Methods of Application: The method involves the treatment of THP-1 cells with TPEN .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
6. Production of Urethane Foams
- Application Summary: N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine, a variant of TPEN, is used as a catalyst in the production of urethane foams .
- Methods of Application: The method involves the use of this compound as a catalyst in the production process .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
7. Chelating Agent
- Application Summary: N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine, a variant of TPEN, is primarily used as a chelating agent and as a building block in the synthesis of various chemical compounds .
- Methods of Application: The method involves the use of this compound as a chelating agent in the synthesis of various chemical compounds .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
8. Metal Extraction and Catalysis
- Application Summary: N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine is also useful in metal extraction and catalysis because of its ability to form stable complexes with metal ions .
- Methods of Application: The method involves the use of this compound in metal extraction and catalysis .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
9. Inhibition of Nitric Oxide Signalling
- Application Summary: TPEN elicits pro-apoptotic effect in human acute promyelocytic NB4 cells by inhibiting nitric oxide signalling .
- Methods of Application: The method involves the treatment of human acute promyelocytic NB4 cells with TPEN .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
属性
IUPAC Name |
N,N,N',N'-tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6/c1-5-13-27-23(9-1)19-31(20-24-10-2-6-14-28-24)17-18-32(21-25-11-3-7-15-29-25)22-26-12-4-8-16-30-26/h1-16H,17-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRXLMUYFMERMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168583 | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
CAS RN |
16858-02-9 | |
| Record name | N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16858-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-TETRAKIS(2-PYRIDYLMETHYL)ETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PTU1U29I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



